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molecular formula C10H11ClN2O3 B8410420 N-[1-(4-chloro-3-nitrophenyl)ethyl]acetamide CAS No. 1242268-38-7

N-[1-(4-chloro-3-nitrophenyl)ethyl]acetamide

Cat. No. B8410420
M. Wt: 242.66 g/mol
InChI Key: DZTFARHMQWPFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921405B2

Procedure details

A solution of sodium dithionite (1.08 g, 6.1 mmol) in H2O (4 mL) was added to a vigorously stirred mixture of N-[1-(4-chloro-3-nitrophenyl)ethyl]acetamide (0.30 g, 1.2 mmol) in EtOH (20 mL) at 55° C. After 4 h at 55° C. additional sodium dithionite (0.20 g, 1.1 mmol) was added and stirring was continued at 55° C. for 1.5 h. The mixture was allowed to cool and NaHCO3 (aq, sat) was added. The mixture was extracted with EtOAc and the combined extracts were dried over Na2SO4 and concentrated to give the sub-title compound.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]([NH:18][C:19](=[O:21])[CH3:20])[CH3:17])=[CH:12][C:11]=1[N+:22]([O-])=O.C([O-])(O)=O.[Na+]>O.CCO>[NH2:22][C:11]1[CH:12]=[C:13]([CH:16]([NH:18][C:19](=[O:21])[CH3:20])[CH3:17])[CH:14]=[CH:15][C:10]=1[Cl:9] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C)NC(C)=O)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C=C(C=CC1Cl)C(C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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